molecular formula C22H17NO4S B2376298 N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide CAS No. 929372-28-1

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide

Cat. No.: B2376298
CAS No.: 929372-28-1
M. Wt: 391.44
InChI Key: OYHGXEGBODIJFG-UHFFFAOYSA-N
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Description

“N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide” is a complex organic compound . It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .


Synthesis Analysis

The synthesis of thiophene derivatives, like the one , can be achieved through various methods. The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one such method that produces aminothiophene derivatives . Another method involves the Paal–Knorr reaction, which is a condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The interaction of the compound with the active sites of enzymes can be investigated by molecular insertion simulations .


Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo condensation reactions, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These reactions are significant synthetic methods for thiophene derivatives .

Mechanism of Action

The exact mechanism of action of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide is not fully understood. However, it has been proposed that the compound exerts its pharmacological activities by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. This compound has also been found to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis and is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. The compound has been shown to reduce the levels of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in cells and tissues. This compound has also been found to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. In addition, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells, suggesting its potential use as an anticancer agent.

Advantages and Limitations for Lab Experiments

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide has several advantages for lab experiments. The compound is readily available and can be synthesized in high purity and yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, there are some limitations to using this compound in lab experiments. The compound has low solubility in water, which can limit its use in aqueous-based assays. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.

Future Directions

There are several future directions for research on N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide. One area of interest is the development of new synthetic methods for the compound that can improve its yield and purity. Another area of research is the elucidation of the exact mechanism of action of this compound, which can provide insights into its pharmacological activities. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of various inflammatory diseases and cancers. Finally, the development of new formulations and delivery methods for this compound can improve its bioavailability and efficacy.

Synthesis Methods

The synthesis of N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide involves the condensation reaction between 4-methoxybenzoyl chloride and 3-methyl-1-benzofuran-5-carboxylic acid in the presence of a base such as triethylamine. The resulting intermediate is then reacted with thiophene-2-carboxylic acid chloride to give the final product, this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound can be optimized by adjusting the reaction conditions.

Scientific Research Applications

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been found to scavenge free radicals and protect cells from oxidative damage. In addition, this compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

N-[2-(4-methoxybenzoyl)-3-methyl-1-benzofuran-5-yl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17NO4S/c1-13-17-12-15(23-22(25)19-4-3-11-28-19)7-10-18(17)27-21(13)20(24)14-5-8-16(26-2)9-6-14/h3-12H,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHGXEGBODIJFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CC=CS3)C(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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